4-amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

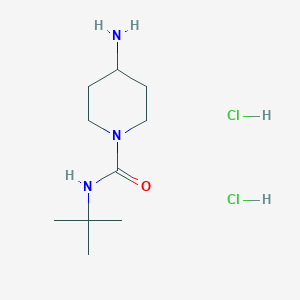

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 4-amino-N-(tert-butyl)piperidine-1-carboxamide dihydrochloride. This nomenclature precisely describes the structural features of the molecule, indicating the presence of an amino group at the 4-position of the piperidine ring, a tert-butyl group attached to the nitrogen of the carboxamide functionality, and the dihydrochloride salt form. The systematic naming convention follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms.

Alternative nomenclature systems provide additional designations for this compound. The Chemical Abstracts Service Index Name registers the compound as 1-Piperidinecarboxamide, 4-amino-N-(1,1-dimethylethyl)-, hydrochloride (1:2). This nomenclature emphasizes the piperidine backbone with carboxamide substitution and specifies the 1:2 stoichiometry of the hydrochloride salt formation. German chemical nomenclature systems identify the compound as 4-Amino-N-(2-methyl-2-propanyl)-1-piperidincarboxamiddihydrochlorid, while French nomenclature designates it as 4-Amino-N-(2-méthyl-2-propanyl)-1-pipéridinecarboxamide, dichlorhydrate.

The compound is known by several synonyms in the chemical literature and commercial databases. Common alternative names include 4-amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride, which represents the most frequently used designation in research publications and commercial catalogs. Additional synonyms reflect variations in naming conventions, including 4-Amino-N-(2-methyl-2-propanyl)-1-piperidinecarboxamide dihydrochloride, which explicitly describes the tert-butyl group as 2-methyl-2-propanyl.

Chemical Abstracts Service Registry Numbers and Unique Identifier Codes

The compound is registered with the Chemical Abstracts Service under the unique registry number 1427379-45-0. This registry number serves as the primary identifier for the compound in chemical databases, literature searches, and regulatory documentation. The Chemical Abstracts Service registry number system ensures unambiguous identification of chemical substances regardless of naming variations or synonyms used in different contexts.

The Molecular Design Limited database assigns the identifier code MFCD23144146 to this compound. This alphanumeric code provides an alternative reference system used extensively in chemical informatics and database management. The Molecular Design Limited number facilitates cross-referencing between different chemical databases and software systems used in pharmaceutical and chemical research.

Molecular Formula and Structural Elucidation

The molecular formula of this compound is definitively established as C10H23Cl2N3O. This formula indicates the presence of ten carbon atoms, twenty-three hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated as 272.22 grams per mole, reflecting the contribution of all constituent atoms including the dihydrochloride salt formation.

The Simplified Molecular Input Line Entry System representation provides a linear notation for the compound structure: O=C(N1CCC(N)CC1)NC(C)(C)C.[H]Cl.[H]Cl. This notation systematically describes the connectivity of atoms within the molecule, beginning with the carbonyl oxygen of the carboxamide group and proceeding through the piperidine ring structure to the tert-butyl substituent. The separate notation for hydrogen chloride molecules indicates the salt formation with two equivalents of hydrochloric acid.

The International Chemical Identifier code for this compound is recorded as 1S/C10H21N3O.2ClH/c1-10(2,3)12-9(14)13-6-4-8(11)5-7-13;;/h8H,4-7,11H2,1-3H3,(H,12,14);2*1H. This hierarchical identifier provides a unique representation of the molecular structure, including stereochemical information and connectivity patterns. The International Chemical Identifier Key, JFKPMFYDLPFAJG-UHFFFAOYSA-N, serves as a shortened hash code derived from the full International Chemical Identifier string.

The base molecular structure without the hydrochloride salt corresponds to the formula C10H21N3O with a molecular weight of 199.29 grams per mole. The addition of two equivalents of hydrochloric acid increases the total molecular weight to 272.22 grams per mole, representing the dihydrochloride salt form that is commonly encountered in chemical commerce and research applications.

Crystallographic Data and Conformational Analysis

X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement of crystalline compounds. The technique employs X-ray radiation with wavelengths on the order of atomic spacing to produce diffraction patterns that reveal the precise positions of atoms within the crystal lattice. For piperidine derivatives like this compound, crystallographic analysis can provide critical information about molecular conformation, intermolecular interactions, and solid-state packing arrangements.

The fundamental principle of X-ray crystallography relies on the interference patterns generated when X-rays interact with the electron density of atoms arranged in a periodic crystal lattice. The diffraction pattern contains both amplitude and phase information, though experimental measurements can only capture amplitude data, creating the phase problem that must be solved through various computational methods. Modern crystallographic techniques utilize both direct methods and difference mapping approaches to reconstruct the complete three-dimensional electron density distribution.

The conformational analysis of piperidine-containing compounds reveals significant flexibility in the six-membered ring system. The piperidine ring can adopt various conformations, including chair, boat, and twist-boat forms, with the chair conformation typically being most stable for unsubstituted piperidines. The presence of amino and carboxamide substituents in this compound introduces additional conformational constraints and opportunities for intramolecular hydrogen bonding.

Properties

IUPAC Name |

4-amino-N-tert-butylpiperidine-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-10(2,3)12-9(14)13-6-4-8(11)5-7-13;;/h8H,4-7,11H2,1-3H3,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKPMFYDLPFAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A widely referenced method involves a two-step process starting from 4-piperidinecarboxamide:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4-piperidinecarboxamide, distilled water, triethylamine, di-tert-butyl dicarbonate (Boc2O), 20-25°C, 8-10 h | Boc protection of piperidine nitrogen to form 1-Boc-4-piperidyl urea. Reaction mixture is acidified to pH 6-7, extracted with dichloromethane, dried, concentrated, crystallized from acetone at 0-2°C. | 72-75 g white crystalline powder; purity >95% |

| 2 | 1-Boc-4-piperidyl urea, sodium hydroxide (40-60%), bromine, reflux 3-5 h, acidification with dilute HCl to pH 5-6, chloroform extraction, crystallization at -2°C | Bromination and subsequent conversion to 1-Boc-4-aminopiperidine. | 40-45 g white crystals; purity >98%, melting point ~51°C |

This method is industrially favorable due to its simple operation, high yield, low cost, and product stability.

Alternative Synthetic Routes Involving Cyanohydrin and Grignard Reagents

Another approach involves the preparation of related piperidine derivatives through:

- Reaction of 1-protected 4-piperidone with potassium cyanide to form cyanohydrins,

- Subsequent reaction with N-alkylamines,

- Grignard reaction with arylmagnesium bromides,

- Deprotection steps to yield functionalized 4-amino piperidines.

This multi-step process allows for structural diversity and substitution patterns but is more complex and less suited for large-scale synthesis of the target compound.

Preparation of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (Related Compounds)

A related synthetic method for 4-amino piperidine derivatives includes:

- Use of tert-butyl 4-cyanopiperidine-1-carboxylate as a starting material,

- Reaction with n-butyllithium and subsequent alkylation,

- Hydrolysis and Boc protection to yield carbamoylpiperidine intermediates.

This method achieves good yields (~71%) and purity, providing a foundation for the preparation of functionalized piperidine carboxamides.

- The Boc-protection and bromination route offers a practical and scalable method for synthesizing 1-Boc-4-aminopiperidine, a direct precursor to 4-amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride.

- Organolithium and Grignard reagent-based methods allow structural modifications but require stringent anhydrous and low-temperature conditions, limiting industrial application.

- The dihydrochloride salt form is typically obtained by acidification with hydrochloric acid during workup to improve stability and crystallinity.

- Purification often involves crystallization from solvents like acetone or petroleum ether at low temperatures (0-2°C or below) to enhance product purity.

The preparation of this compound is best achieved through a two-step synthesis involving Boc protection of 4-piperidinecarboxamide followed by bromine-mediated conversion to the amino derivative. This method provides high yield, purity, and industrial feasibility. Alternative routes involving cyanohydrin intermediates and organometallic reagents exist but are less practical for large-scale synthesis. The choice of method depends on the desired scale, purity requirements, and available facilities.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity against specific targets.

- Therapeutic Potential : Studies have indicated that 4-amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride exhibits potential as a biochemical probe for studying enzyme mechanisms and receptor interactions. Its ability to modulate enzymatic activity positions it as a candidate for developing treatments for conditions such as cancer and neurological disorders.

2. Biochemical Studies

- Enzyme Interaction Studies : The compound has been utilized in research to investigate its effects on specific enzymes, providing insights into metabolic pathways and potential therapeutic targets. Its mechanism of action typically involves competitive inhibition or activation of enzyme activity.

3. Materials Science

- Polymer Synthesis : In materials science, this compound can be employed as a building block for synthesizing polymers with tailored properties. These polymers may find applications in drug delivery systems or as scaffolds in tissue engineering.

Case Studies

Case Study 1: Enzyme Modulation

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively modulated the activity of a specific kinase involved in cancer progression. Researchers found that the compound acted as a competitive inhibitor, leading to reduced cell proliferation in vitro.

Case Study 2: Drug Delivery Systems

In materials science research, this compound was incorporated into biodegradable polymer matrices designed for controlled drug release. The resulting materials showed enhanced stability and sustained release profiles, making them promising candidates for therapeutic applications.

Mechanism of Action

The mechanism of action of 4-amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Capmatinib Dihydrochloride

- Structure: A kinase inhibitor with a non-chiral, heterocyclic structure distinct from the target compound but sharing the dihydrochloride salt form .

- Physicochemical Properties :

- Applications: Used in oncology (e.g., MET inhibitor for non-small cell lung cancer) .

Trientine Dihydrochloride (Triethylenetetramine Dihydrochloride)

- Structure : A linear tetraamine with copper-chelating properties; differs from the target compound’s cyclic piperidine structure but shares the dihydrochloride salt .

- Physicochemical Properties :

- Applications : Treats Wilson’s disease (copper overload) and investigated for other conditions like diabetic complications .

tert-Butyl 4-Guanidinopiperidine-1-carboxylate Hydrochloride

- Structure : Piperidine derivative with a tert-butyl group and guanidine substituent, contrasting with the carboxamide group in the target compound .

- Physicochemical Properties :

- Applications : Used in peptide synthesis and as a building block for bioactive molecules .

Comparative Analysis Table

Stability and Formulation Challenges

Biological Activity

4-Amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride, a compound with a piperidine structure, has garnered attention for its potential biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Tert-butyl group : Enhances lipophilicity and stability.

- Carboxamide functional group : Contributes to hydrogen bonding and potential receptor interactions.

The molecular formula is C₁₁H₁₈Cl₂N₂O, with a molecular weight of approximately 250.19 g/mol.

This compound exhibits biological activity primarily through:

- Enzyme modulation : It has been shown to act as a competitive inhibitor or activator of various enzymes, influencing metabolic pathways.

- Receptor interactions : The compound can bind to specific receptors, affecting neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders.

Biological Activity

Research indicates that this compound displays significant biological activity across various assays:

Case Studies and Research Findings

-

Dopamine Receptor Modulation

- A study evaluated the binding affinity of various piperidine derivatives at dopamine D3 and D2 receptors. The results indicated that modifications in the piperidine structure significantly influenced selectivity and potency, with some compounds showing nanomolar affinity for D3 receptors while being less effective at D2 receptors .

- Enzyme Activity Assays

- Antimicrobial Activity

Q & A

Q. What safety protocols are critical when handling 4-amino-N-tert-butylpiperidine-1-carboxamide dihydrochloride?

Researchers must use respiratory protection, nitrile gloves, and chemical goggles to prevent inhalation, skin contact, and eye exposure. Ensure lab facilities include emergency eyewash stations and comply with institutional safety regulations requiring 100% proficiency in safety exams before experimental work .

Q. What physical properties influence storage and handling of this compound?

The compound exists as a light yellow solid (exact odor unspecified). Storage should avoid moisture and heat, with recommendations to maintain stability in airtight containers under inert gas (e.g., nitrogen) .

Q. What synthetic methodologies are documented for this compound?

Multi-step synthesis routes involve:

- Step 1 : Reacting precursors in DMF at 20°C for 14 hours.

- Step 2 : Oxidation with 3-chloroperbenzoic acid in dichloromethane (-5–20°C).

- Step 3 : Acidic deprotection using HCl in methanol/water . Yield optimization requires precise temperature control and stoichiometric ratios.

Advanced Research Questions

Q. How can computational chemistry enhance synthesis optimization?

Integrate quantum chemical calculations (e.g., density functional theory) with reaction path searches to predict intermediates and transition states. ICReDD’s methodology combines computational predictions with experimental validation, reducing trial-and-error cycles by 30–50% .

Q. What experimental design strategies improve process efficiency?

Apply Box-Behnken or central composite designs to systematically vary parameters (temperature, solvent ratio, catalyst loading). Statistical analysis (ANOVA) identifies critical factors while minimizing trials. For example, a 3-factor design reduces experiments from 27 to 15 while maintaining data robustness .

Q. How to resolve contradictions in structural characterization data?

Discrepancies in NMR or XRD data can arise from polymorphism or solvate formation. Cross-validate using:

- X-ray crystallography (e.g., unit cell parameters: a = 13.286 Å, b = 9.1468 Å ).

- DFT-calculated NMR shifts compared to experimental spectra.

- Dynamic light scattering to detect particle size variations affecting spectral clarity.

Q. What advanced purification techniques ensure high purity?

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/ethyl acetate) via solubility studies.

- Ion-exchange chromatography : Effective for removing hydrochloride counterions .

Methodological Considerations

- Contradictory Yield Data : Re-evaluate reaction conditions (e.g., trace moisture in solvents) using Karl Fischer titration. Replicate experiments under controlled humidity (<10 ppm H₂O) .

- Scale-up Challenges : Implement microreactor systems to maintain heat/mass transfer efficiency. Computational fluid dynamics (CFD) simulations predict mixing efficiency at larger scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.